5-Azauridine

cytidine deaminase metabolism azacytidine catabolism pharmacokinetic differentiation

5-Azauridine (CAS: 1476-82-0) is a synthetic triazine nucleoside analog derived from uridine via substitution of the carbon at position 5 of the pyrimidine ring with a nitrogen atom. It functions primarily as an antimetabolite that interferes with de novo pyrimidine biosynthesis.

Molecular Formula C8H11N3O6
Molecular Weight 245.19 g/mol
CAS No. 1476-82-0
Cat. No. B075256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azauridine
CAS1476-82-0
Molecular FormulaC8H11N3O6
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O
InChIInChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)6(17-3)11-2-9-7(15)10-8(11)16/h2-6,12-14H,1H2,(H,10,15,16)/t3-,4-,5-,6-/m1/s1
InChIKeyKYEKLQMDNZPEFU-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azauridine (CAS 1476-82-0): Pyrimidine Nucleoside Analog and OMP Decarboxylase Inhibitor for Procurement Consideration


5-Azauridine (CAS: 1476-82-0) is a synthetic triazine nucleoside analog derived from uridine via substitution of the carbon at position 5 of the pyrimidine ring with a nitrogen atom [1]. It functions primarily as an antimetabolite that interferes with de novo pyrimidine biosynthesis [2]. The compound requires intracellular phosphorylation to its active metabolite, 5-azauridine-5′-monophosphate (5-AzaUMP), which acts as a potent inhibitor of orotidine-5′-monophosphate decarboxylase (OMP decarboxylase, also known as ODCase), thereby disrupting the conversion of orotidine monophosphate (OMP) to uridine monophosphate (UMP) and consequently depleting intracellular UTP and CTP pools [1].

Why 5-Azauridine Cannot Be Casually Substituted with Other Azapyrimidine Analogs in Research Protocols


Substitution of 5-Azauridine with closely related azapyrimidine nucleosides such as 6-azauridine or 5-azacytidine is scientifically unsound due to fundamentally divergent inhibitory mechanisms, metabolic fates, and clinical toxicity profiles. While 6-azauridine exhibits a relatively selective inhibitory effect on OMP decarboxylase, the biological action of 5-azacytidine reflects a polyvalent inhibitory mechanism involving incorporation into both RNA and DNA, inhibition of nucleic acid methylation, and disruption of ribosomal RNA maturation [1]. Furthermore, 5-azacytidine undergoes rapid in vivo deamination by cytidine deaminase to form 5-azauridine as a catabolic product [2]. 6-Azauridine has been associated with significant clinical thrombogenicity leading to its withdrawal for psoriasis treatment, a toxicity not documented for 5-azauridine [1]. These mechanistic and metabolic divergences render any assumption of functional interchangeability among azapyrimidine nucleosides invalid for rigorous experimental design.

Quantitative Differential Evidence: 5-Azauridine (CAS 1476-82-0) vs. Closest Analogs and In-Class Candidates


Mechanistic Specificity: 5-Azauridine Serves as the Deaminated Catabolite of 5-Azacytidine, Not a Functional Substitute

5-Azauridine is the primary deamination product of 5-azacytidine, generated rapidly in vivo by cytidine deaminase, which is widely distributed in tissues including plasma and granulocytes [1]. In a primate model evaluating HbF induction, co-administration of tetrahydrouridine (THU), a cytidine deaminase inhibitor, blocked the enzymatic conversion of 5-azacytidine to 5-azauridine, enabling a greater than 90% reduction in the required 5-azacytidine dosage while still achieving maximal HbF elevation [1]. Importantly, the granulocytopenia observed with 5-azacytidine treatment persisted despite THU co-administration and dosage reduction, directly demonstrating that 5-azauridine is not the causative agent of this hematologic toxicity [1].

cytidine deaminase metabolism azacytidine catabolism pharmacokinetic differentiation

Differential Clinical Safety Profile: 5-Azauridine Lacks the Thrombogenic Liability Documented for 6-Azauridine

6-Azauridine (as 2′,3′,5′-triacetate) was approved by the FDA in 1975 for the treatment of severe psoriasis but had its approval withdrawn approximately 18 months later due to the occurrence of arterial and venous thromboembolic episodes in treated patients [1][2]. In a standard animal model for venous and arterial thrombosis, 6-azauridine was demonstrated to cause thrombosis without producing homocystinemia when administered either orally or intravenously [2]. In contrast, no such thrombogenic liability has been documented for 5-azauridine in the published literature, and its primary documented role in clinical contexts is as a catabolic product of 5-azacytidine rather than as a directly administered therapeutic agent [3].

thrombogenicity drug safety profiling azapyrimidine toxicity comparison

Differential Antiviral Activity: 6-Azauridine Demonstrates Quantified In Vitro Potency (EC50 = 0.82 μM) While 5-Azauridine Antiviral Data Remain Unreported in Primary Literature

6-Azauridine has demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses, with quantified in vitro inhibition of Chikungunya virus (CHIKV) replication in Vero cells showing an EC50 value of 0.82 μM [1]. This activity is attributed to depletion of intracellular UTP pools, which particularly affects rapidly replicating viruses [1]. A comprehensive 1994 study evaluating 29 pyrimidine analogs including multiple 6-azauridine derivatives (2-thio-6-azauridine, 4-thio-6-azauridine) and a 6-azauridine-5′-phosphate prodrug against five RNA viruses (Japanese encephalitis, yellow fever, sandfly fever, Punta Tora, and Venezuelan equine encephalomyelitis) provided extensive comparative antiviral data, with 2-thio-6-azauridine showing the best in vitro activity against all five viruses tested [2]. In contrast, no peer-reviewed primary research publication reporting quantified antiviral EC50/IC50 values for 5-azauridine against specific viral pathogens could be identified in the searchable literature.

antiviral screening CHIKV inhibition RNA virus research

OMP Decarboxylase Inhibition: Both 5-Azauridine and 6-Azauridine Require Intracellular Phosphorylation to Active 5′-Monophosphate Forms

Both 5-azauridine and 6-azauridine share a common requirement for intracellular phosphorylation to their respective 5′-monophosphate forms (5-AzaUMP and 6-AzaUMP) to exert OMP decarboxylase inhibitory activity [1][2]. The foundational 1960 study by Handschumacher established that azauridine-5′-phosphate acts as a potent inhibitor of orotidylic acid decarboxylase, with the inhibition characterized using purified enzyme preparations [1]. Similarly, 6-azauridine is taken up by cells and phosphorylated to 6-azaUMP, which acts on the OMP decarboxylase component of UMP synthetase to inhibit de novo pyrimidine biosynthesis [2]. The critical distinction lies in the fact that 5-azauridine-5′-monophosphate is the active inhibitory species, whereas the parent nucleoside 5-azauridine serves as a prodrug requiring cellular kinase activity for activation [1].

enzyme inhibition mechanism nucleotide metabolism prodrug activation

Analytical Reference Standard Application: 5-Azauridine as a Regulatory-Compliant Impurity Marker for Azacitidine Pharmaceutical Development

5-Azauridine is utilized as a fully characterized chemical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of azacitidine drug development [1][2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard with traceability against pharmacopeial standards (USP or EP) [2]. 5-Azacytidine (azacitidine) undergoes deamination to 5-azauridine, making 5-azauridine a critical impurity and degradation product marker in azacitidine pharmaceutical analysis [3]. This analytical application represents a procurement-relevant differentiation: 5-azauridine is specifically required as an impurity reference standard for azacitidine ANDA submissions and commercial production quality control, whereas 6-azauridine serves unrelated analytical purposes.

analytical method validation pharmaceutical impurity profiling quality control reference standards

Procurement-Relevant Application Scenarios for 5-Azauridine (CAS 1476-82-0) Based on Quantitative Differential Evidence


Azacitidine Pharmaceutical Development: Impurity and Degradation Product Reference Standard

5-Azauridine is the essential reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in azacitidine (5-azacytidine) pharmaceutical development [1]. As established in Section 3, 5-azacytidine undergoes rapid deamination by cytidine deaminase to form 5-azauridine as a primary catabolite [2], making 5-azauridine a critical impurity and degradation product marker. Regulatory-compliant characterization data and traceability to pharmacopeial standards (USP or EP) are available from specialized suppliers [1]. This application is non-substitutable: 6-azauridine and other pyrimidine analogs are structurally distinct and do not serve as azacitidine-related impurity markers.

Cytidine Deaminase Activity Probe in Pharmacokinetic and Metabolism Studies

Investigators studying cytidine deaminase (CDA) activity, a critical determinant of nucleoside analog drug metabolism, utilize 5-azauridine as both a probe substrate and a reference metabolite. The enzymatic conversion of 5-azacytidine to 5-azauridine by CDA is well-characterized, and inhibition of this pathway by tetrahydrouridine (THU) has been quantitatively demonstrated to reduce required 5-azacytidine dosage by over 90% while maintaining therapeutic effect [1]. Researchers requiring a negative control for antiviral screening programs may specifically require 5-azauridine, as it lacks the established antiviral potency documented for 6-azauridine (EC50 = 0.82 μM against CHIKV) [2].

Pyrimidine Metabolism Research with Reduced Thrombogenic Liability

For investigations of OMP decarboxylase inhibition and de novo pyrimidine biosynthesis where thrombotic risk is a relevant concern, 5-azauridine represents a mechanistically appropriate tool compound without the documented thrombogenic adverse event profile that led to the clinical withdrawal of 6-azauridine. As documented in Section 3, 6-azauridine triacetate (azaribine) received FDA approval in 1975 for psoriasis but was withdrawn within 18 months due to arterial and venous thromboembolic episodes [1], with animal models confirming direct thrombogenicity [2]. 5-Azauridine has no such documented liability in the published literature and is primarily studied as a metabolite and research tool rather than a directly administered therapeutic.

Technical Documentation Hub

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